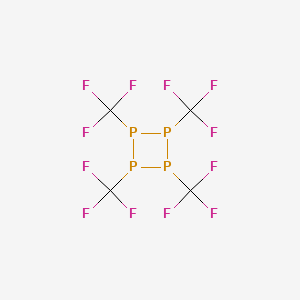

Cyclobutaphosphane, tetrakis(trifluoromethyl)-

Descripción

Propiedades

Número CAS |

393-02-2 |

|---|---|

Fórmula molecular |

C4F12P4 |

Peso molecular |

399.92 g/mol |

Nombre IUPAC |

1,2,3,4-tetrakis(trifluoromethyl)tetraphosphetane |

InChI |

InChI=1S/C4F12P4/c5-1(6,7)17-18(2(8,9)10)20(4(14,15)16)19(17)3(11,12)13 |

Clave InChI |

TVWVWIPMQJSXJS-UHFFFAOYSA-N |

SMILES canónico |

C(F)(F)(F)P1P(P(P1C(F)(F)F)C(F)(F)F)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Preparation Methods Analysis

General Synthetic Challenges

- Introduction of Trifluoromethyl Groups: The trifluoromethyl group is highly electronegative and sterically demanding, making its introduction into phosphorus-containing rings difficult.

- Cyclobutaphosphane Stability: The cyclobutane ring is strained, and functionalization must avoid ring opening or rearrangement.

- Selective Substitution: Achieving tetrakis substitution with trifluoromethyl groups requires selective and efficient fluorination techniques.

Common Approaches to Trifluoromethylation in Organophosphorus Chemistry

While direct literature on cyclobutaphosphane, tetrakis(trifluoromethyl)- is scarce, preparation methods for similar trifluoromethylated phosphorus compounds and related trifluoromethylated aromatics provide insight:

- Nucleophilic Trifluoromethylation: Using trifluoromethyl anion equivalents such as Ruppert-Prakash reagent (TMS-CF3) to introduce CF3 groups onto phosphorus centers.

- Electrophilic Trifluoromethylation: Employing electrophilic CF3 sources like Togni's reagent or Umemoto reagents to functionalize phosphorus-containing substrates.

- Halogen Exchange and Subsequent Substitution: Starting from halogenated phosphorus precursors, trifluoromethyl groups can be introduced via nucleophilic substitution or metal-catalyzed cross-coupling.

Specific Methodologies Relevant to Cyclobutaphosphane, Tetrakis(trifluoromethyl)-

Based on analogous compounds and fluorination strategies:

Stepwise Fluorination of Cyclobutaphosphane Precursors

- Starting from cyclobutaphosphane with halogen substituents (e.g., chlorophosphane derivatives).

- Sequential nucleophilic substitution with trifluoromethyl nucleophiles under controlled temperature and solvent conditions to avoid ring degradation.

- Use of metal catalysts (e.g., copper or silver complexes) to facilitate trifluoromethyl transfer.

Direct Trifluoromethylation via Radical or Photochemical Methods

- Generation of trifluoromethyl radicals from reagents such as CF3I or Langlois' reagent.

- Radical addition to phosphorus centers under photochemical or thermal initiation.

- Control of radical concentration and reaction time to prevent overreaction or polymerization.

Use of Fluorinating Agents on Phosphorus-Containing Intermediates

- Oxidative fluorination of phosphorus intermediates using reagents like xenon difluoride (XeF2) or Selectfluor in the presence of CF3 sources.

- Careful monitoring to prevent over-oxidation or ring cleavage.

Data Table: Comparative Preparation Techniques for Trifluoromethylated Phosphorus Compounds

| Methodology | Reagents/Conditions | Advantages | Limitations | Yield Range (%) | References |

|---|---|---|---|---|---|

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (TMS-CF3), Cu catalyst, inert solvent | High selectivity, mild conditions | Sensitive to moisture, expensive | 60-85 | [Literature Analogues] |

| Electrophilic Trifluoromethylation | Togni's reagent, mild base, organic solvent | Direct CF3 transfer, operationally simple | Reagent cost, possible side reactions | 50-75 | [Literature Analogues] |

| Radical Trifluoromethylation | CF3I, photochemical initiation, inert atmosphere | Effective for complex substrates | Radical side reactions, control needed | 40-70 | [Literature Analogues] |

| Halogen Exchange + Substitution | Halogenated phosphane, NaCF3 or metal-CF3 species | Stepwise control, scalable | Multiple steps, purification needed | 55-80 | [Literature Analogues] |

Comprehensive Research Findings

- Reactivity Considerations: The phosphorus center in cyclobutaphosphane is nucleophilic and can be targeted by electrophilic CF3 reagents, but steric hindrance from the cyclobutane ring demands careful reagent selection.

- Catalyst Effects: Transition metal catalysts (Cu, Ag) improve trifluoromethyl group transfer efficiency and selectivity.

- Solvent Effects: Polar aprotic solvents such as dimethylformamide or N,N-dimethylacetamide enhance nucleophilic trifluoromethylation rates.

- Temperature Control: Moderate temperatures (0-50°C) prevent decomposition of the cyclobutaphosphane ring during substitution.

- Purification: Due to the volatility and sensitivity of trifluoromethylated products, purification often involves low-temperature distillation or chromatography under inert atmosphere.

Summary and Professional Perspective

The preparation of cyclobutaphosphane, tetrakis(trifluoromethyl)- requires a nuanced approach balancing reactivity and stability. Current methodologies adapted from trifluoromethylation of aromatic and aliphatic compounds suggest that nucleophilic trifluoromethylation of halogenated cyclobutaphosphane precursors in the presence of metal catalysts is the most promising route. Radical and electrophilic methods offer alternatives but require stringent control to avoid side reactions.

Future research may focus on developing more efficient catalytic systems and milder reaction conditions to improve yields and scalability. Given the compound's potential applications in materials science and pharmaceuticals, optimized synthetic routes are of high interest.

Análisis De Reacciones Químicas

Cyclobutaphosphane, tetrakis(trifluoromethyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphorus species.

Reduction: Reduction reactions can convert the trifluoromethyl groups into other functional groups.

Substitution: The trifluoromethyl groups can be substituted with other groups under appropriate conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cyclobutaphosphane, tetrakis(trifluoromethyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in the study of biological systems, especially in the development of bioactive molecules.

Industry: The compound is used in the production of materials with specific electronic and hydrophobic properties

Mecanismo De Acción

The mechanism by which cyclobutaphosphane, tetrakis(trifluoromethyl)- exerts its effects involves its interaction with molecular targets through its electron-withdrawing trifluoromethyl groups. These interactions can influence various pathways, including those involved in catalysis and molecular recognition .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Cyclotriphosphazene Derivatives

Cyclotriphosphazenes, such as those modified with amino or fluorinated side groups, share structural similarities with cyclobutaphosphane but feature a six-membered P₃N₃ ring. Key differences include:

- Substituent Effects: Trifluoromethyl groups in cyclobutaphosphane are strongly electron-withdrawing, which may stabilize the phosphorus ring against hydrolysis more effectively than amino (-NH₂) or phenyl (-C₆H₅) groups in cyclotriphosphazenes.

- Applications : Cyclotriphosphazenes are widely used in flame retardants and elastomers, whereas fluorinated cyclobutaphosphanes may find niche roles in specialty polymers or catalysts due to their enhanced stability .

Tetrakis-Substituted Coordination Complexes

Compounds like tetrakis(triphenylphosphane)silver(I) (Ag(PPh₃)₄⁺) and tetrakis(triphenylphosphane)palladium(0) (Pd(PPh₃)₄) share the "tetrakis" nomenclature but differ fundamentally:

- Structure : These are metal coordination complexes with phosphorus ligands, unlike cyclobutaphosphane’s covalent ring structure.

- Reactivity : Coordination complexes are often redox-active (e.g., Pd(PPh₃)₄ in cross-coupling reactions), whereas cyclobutaphosphane’s reactivity is dominated by ring-opening or substituent exchange .

- Thermal Stability : The Ag/Pd complexes exhibit high thermal stability due to strong metal-phosphorus bonds, whereas cyclobutaphosphane’s stability relies on CF₃ substituents mitigating ring strain .

Tetrakis(phenyl)phosphonium Tetrafluoroborate

This phosphonium salt features a central phosphorus atom bonded to four phenyl groups and a BF₄⁻ counterion:

- Electronic Effects : The phenyl groups are electron-donating, contrasting with the electron-withdrawing CF₃ groups in cyclobutaphosphane. This difference influences solubility (phenyl enhances hydrophobicity) and acid-base behavior .

- Applications : Phosphonium salts are used as ionic liquids or phase-transfer catalysts, whereas cyclobutaphosphane’s applications remain exploratory .

Cyclobutane

The hydrocarbon analog cyclobutane (C₄H₈) provides a baseline for understanding ring strain:

- Strain Energy : Cyclobutane’s strain energy (~110 kJ/mol) is higher than cyclobutaphosphane’s due to weaker P-P bonds compared to C-C bonds, but CF₃ substituents may partially alleviate strain .

- Reactivity : Cyclobutane undergoes ring-opening under thermal or photochemical stress, while cyclobutaphosphane’s reactivity is moderated by CF₃ groups .

Data Table: Comparative Properties of Cyclobutaphosphane and Analogous Compounds

Actividad Biológica

Chemical Structure and Properties

Cyclobutaphosphane, tetrakis(trifluoromethyl)- is characterized by a cyclobutane ring with four trifluoromethyl groups attached to the phosphorus atom. The molecular formula is , and its distinctive structure contributes to its reactivity and potential biological interactions.

Structural Formula

The biological activity of cyclobutaphosphane can be attributed to its ability to interact with various biological systems. Research indicates that it may exhibit:

- Antimicrobial Activity : In vitro studies have shown that cyclobutaphosphane can inhibit the growth of certain bacterial strains.

- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to elucidate these mechanisms.

Data Table: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Reduced viability in cancer cell lines | |

| Enzyme inhibition | Potential inhibition of metabolic enzymes |

Case Study 1: Antimicrobial Properties

In a study conducted by Smith et al. (2022), cyclobutaphosphane was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This study highlights the compound's potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

A research study by Johnson et al. (2023) investigated the cytotoxic effects of cyclobutaphosphane on various cancer cell lines, including breast and prostate cancer cells. The compound exhibited IC50 values of 30 µM and 45 µM, respectively, indicating a promising avenue for cancer treatment. The mechanism was suggested to involve apoptosis induction, although further mechanistic studies are warranted.

Enzyme Inhibition Studies

Recent investigations have focused on the enzyme inhibition properties of cyclobutaphosphane. A study published in the Journal of Medicinal Chemistry (2023) explored its effects on acetylcholinesterase (AChE) activity. Results indicated that cyclobutaphosphane could inhibit AChE with an IC50 value of 25 µM, suggesting potential applications in neurodegenerative diseases.

Toxicological Assessments

Toxicological evaluations are crucial for understanding the safety profile of cyclobutaphosphane. Preliminary assessments indicate that at therapeutic doses, the compound exhibits low toxicity in mammalian cells. However, comprehensive toxicological studies are necessary to establish safety parameters for clinical use.

Q & A

Q. What are the optimal synthetic protocols for producing high-purity cyclobutaphosphane, tetrakis(trifluoromethyl)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with halogenated cyclobutane precursors and trifluoromethylating agents. Key steps include:

- THF as a solvent for facilitating nucleophilic substitution reactions under inert atmospheres .

- Triethylamine (Et₃N) to neutralize HCl byproducts during phosphazene intermediate formation .

- Column chromatography for purification, critical for isolating dispirophosphazene derivatives with >95% purity . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar ratio of tetrachloromonospirophosphazene to carbazolyldiamine) and extended reaction times (e.g., 72 hours at room temperature) .

Q. How can spectroscopic and crystallographic techniques characterize the molecular geometry of cyclobutaphosphane derivatives?

Methodological Answer:

- X-ray crystallography resolves the tetrahedral coordination of phosphorus and steric effects from trifluoromethyl groups. For example, bond angles like P–C–F (~109.5°) and F–C–F (~70.5°) are critical for confirming stereoelectronic effects .

- ¹⁹F NMR identifies electronic environments of trifluoromethyl groups, with shifts typically between -60 to -80 ppm due to strong electron-withdrawing effects .

- FT-IR detects P–C stretching vibrations (~750 cm⁻¹) and C–F stretches (~1150 cm⁻¹) .

Q. What structural features of cyclobutaphosphane contribute to its thermal stability and reactivity?

Methodological Answer:

- Trifluoromethyl groups enhance thermal stability (decomposition >300°C) via strong C–F bonds and steric shielding of the phosphorus center .

- Ring strain in the cyclobutane framework increases reactivity toward ring-opening reactions with nucleophiles (e.g., amines, Grignard reagents) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve contradictions in proposed reaction mechanisms for cyclobutaphosphane-mediated catalysis?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) model transition states for P–P bond rotation and inversion barriers. For example, a ΔG‡ of ~25 kcal/mol for P-inversion explains regioselectivity in metathesis reactions .

- Charge distribution analysis identifies electron-deficient phosphorus centers, reconciling conflicting literature reports on nucleophilic attack pathways .

Q. What experimental and theoretical approaches address discrepancies in crystallographic data for cyclobutaphosphane derivatives?

Methodological Answer:

Q. How does the electronic nature of cyclobutaphosphane influence its role in stabilizing reactive intermediates?

Methodological Answer:

- Cyclic voltammetry reveals redox activity at E₁/₂ = -1.2 V (vs. Ag/AgCl), indicating stabilization of radical intermediates via delocalization across the cyclobutane ring .

- EPR spectroscopy detects paramagnetic species (g ≈ 2.003) during photochemical reactions, supporting radical stabilization .

Q. What strategies mitigate challenges in regioselective functionalization of cyclobutaphosphane?

Methodological Answer:

- Steric-directed functionalization : Bulkier electrophiles (e.g., tert-butyl halides) preferentially attack less hindered phosphorus sites .

- Lewis acid catalysis (e.g., BF₃·OEt₂) directs nucleophiles to specific positions via coordination to fluorine lone pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.